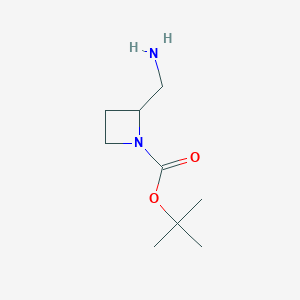

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGSUFOTRCYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-37-9 | |

| Record name | tert-butyl 2-(aminomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Due to the structural similarity and frequent use in related applications, this guide also includes comparative data for its isomer, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.

Introduction: The Role of Azetidines in Drug Discovery

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them valuable scaffolds for creating conformationally constrained molecules. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The incorporation of the azetidine motif can improve key pharmacokinetic properties of drug candidates.[2]

This compound, featuring a Boc-protected nitrogen and a primary amine, serves as a versatile bifunctional building block. The Boc group provides a stable, yet readily cleavable, protecting group for the ring nitrogen, while the aminomethyl group offers a reactive handle for further chemical modifications and library synthesis.[1]

Core Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its 3-substituted isomer.

Table 1: General and Physical Properties

| Property | This compound | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate |

| CAS Number | 939760-37-9[3] | 325775-44-8[4][5] |

| Molecular Formula | C₉H₁₈N₂O₂[3] | C₉H₁₈N₂O₂[4][5] |

| Molecular Weight | 186.25 g/mol [3] | 186.25 g/mol [4][5] |

| Physical State | Not specified; likely a liquid or low-melting solid | Liquid[6] |

| Boiling Point | 260.6 ± 13.0 °C at 760 mmHg[3] | Not specified |

| Density | 1.1 ± 0.1 g/cm³[3] | Not specified |

| Flash Point | 111.4 ± 19.8 °C[3] | Not specified |

| Purity | Typically ≥97% or ≥98%[3][5] | Typically ≥98%[4][6] |

Table 2: Computational Chemistry Data

| Property | This compound | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate |

| Topological Polar Surface Area (TPSA) | 55.6 Ų (for an ethyl derivative)[7] | 55.56 Ų[4] |

| logP | 1.1 (for an ethyl derivative)[7] | 0.812[4] |

| Hydrogen Bond Acceptors | 3[4] | 3[4] |

| Hydrogen Bond Donors | 1[4] | 1[4] |

| Rotatable Bonds | 1[4] | 1[4] |

Synthesis and Experimental Protocols

The synthesis of substituted azetidines often involves the cyclization of appropriately functionalized acyclic precursors or the modification of pre-existing azetidine rings.

General Synthetic Approach for Substituted Azetidines

A common strategy for synthesizing N-Boc protected azetidines involves the use of 1-Boc-3-azetidinone as a key intermediate.[8] This intermediate can be derived from 3-hydroxyazetidine through a two-step process of N-protection followed by oxidation.[8][9]

A generalized experimental protocol for the synthesis of a related compound, tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which can serve as a precursor for further functionalization, is described as follows:

-

Horner-Wadsworth-Emmons Reaction:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF).

-

Add neat methyl 2-(dimethoxyphosphoryl)acetate to the suspension and stir for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone in dry THF to the mixture and stir for 1 hour.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic solutions, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.[10]

-

-

Purification:

-

The resulting residue is typically purified by flash chromatography on silica gel to yield the desired product.[10]

-

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of functionalized azetidines starting from a protected azetidinone precursor.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. cas 325775-44-8|| where to buy tert-butyl 3-(aminomethyl)azetidine-1-carboxylate [french.chemenu.com]

- 3. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate | 325775-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | C11H22N2O2 | CID 91800929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 9. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate from 3-amino-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable and efficient multi-step synthesis of the valuable building block, tert-butyl 2-(aminomethyl)azetidine-1-carboxylate. While the direct synthesis from 3-amino-1-propanol presents significant synthetic hurdles due to the challenge of introducing a substituent at the 2-position of the azetidine ring, this guide focuses on a more practical and well-documented approach starting from the readily available precursor, azetidine-2-carboxylic acid.

The presented synthesis involves a three-step sequence:

-

N-Boc Protection: The secondary amine of the azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Amide Formation: The carboxylic acid moiety is converted to a primary amide.

-

Amide Reduction: The primary amide is reduced to the corresponding primary amine to yield the target compound.

This guide provides detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

The protection of the azetidine nitrogen with a Boc group is a crucial first step. A standard method involves the reaction of azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Procedure:

To a solution of azetidine-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water is added triethylamine (1.5 equiv). The mixture is stirred at room temperature until the starting material dissolves. Di-tert-butyl dicarbonate (1.1 equiv) is then added, and the reaction is stirred for 2-3 hours. After completion, the reaction mixture is diluted with water and washed with ethyl acetate to remove byproducts. The aqueous layer is then acidified with a 5% citric acid solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.

Step 2: Synthesis of tert-Butyl 2-(aminocarbonyl)azetidine-1-carboxylate

The conversion of the carboxylic acid to a primary amide can be achieved through various amide coupling methods. One common approach involves the activation of the carboxylic acid followed by reaction with ammonia.

Procedure:

To a solution of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 equiv) in dichloromethane at 0 °C is added N-methylmorpholine (1.5 equiv). After stirring for 30 minutes, the carboxylic acid is activated, and then aniline (1.4 equiv) is added. The reaction is stirred at room temperature for 2-3 hours. Upon completion, the reaction mixture is washed successively with 5% aqueous NaHCO₃, 2 N HCl, and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.[1]

Step 3: Synthesis of this compound

The final step is the reduction of the primary amide to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Procedure:

To a stirred suspension of lithium aluminum hydride (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of tert-butyl 2-(aminocarbonyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous THF dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, it is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford the crude product. Purification by column chromatography yields the final product, this compound.

Quantitative Data Summary

| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Azetidine-2-carboxylic acid | Boc₂O, Triethylamine | Dioxane/Water | RT | 2-3 | >90 |

| 2 | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | N-Methylmorpholine, Aniline | Dichloromethane | 0 to RT | 2-3 | 70-85 |

| 3 | tert-Butyl 2-(aminocarbonyl)azetidine-1-carboxylate | LiAlH₄ | THF | 0 to RT | 2-4 | 75-90 |

Synthetic Workflow

Caption: Synthetic pathway for this compound.

References

A Technical Guide to the Stereoselective Synthesis of Chiral 2-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties. The stereoselective synthesis of chiral 2-substituted azetidines, in particular, is of paramount importance as the biological activity of these compounds is often exquisitely dependent on their stereochemistry. This in-depth technical guide provides a comprehensive overview of core, modern methodologies for the stereoselective synthesis of these valuable building blocks, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Core Synthetic Strategies

Several powerful strategies have emerged for the stereoselective construction of the 2-substituted azetidine ring. The choice of method is often dictated by the desired substitution pattern, the required stereoisomer, and the availability of starting materials. This guide will focus on five key methodologies that have demonstrated broad applicability and high levels of stereocontrol.

-

Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

-

Copper-Catalyzed [3+1] Cycloaddition of Imido-Sulfur Ylides

-

Diastereoselective Synthesis using tert-Butanesulfinamide as a Chiral Auxiliary

-

Diastereoselective α-Alkylation of N-Borane Azetidine-2-Carboxylates

-

Diastereoselective Intramolecular Cyclization of 3-Halo-1-propanamines

Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This methodology provides a highly efficient route to chiral 2,3-disubstituted azetidines through the difunctionalization of readily accessible azetine precursors. The reaction proceeds with excellent regio-, enantio-, and diastereoselectivity, installing both a boryl and an allyl group across the double bond.[1][2]

Data Presentation

| Entry | Azetine (R) | Allyl Phosphate (R') | Yield (%)[1] | dr[1] | ee (%)[1] |

| 1 | Ph | H | 95 | >99:1 | 98 |

| 2 | 4-MeOPh | H | 92 | >99:1 | 97 |

| 3 | 4-FPh | H | 96 | >99:1 | 98 |

| 4 | 2-Naphthyl | H | 90 | >99:1 | 96 |

| 5 | Ph | Me | 85 | >99:1 | 97 |

| 6 | Ph | Ph | 88 | >99:1 | 95 |

Experimental Protocol

General Procedure for the Copper-Catalyzed Boryl Allylation of Azetines: [1][2]

To an oven-dried Schlenk tube are added Cu(OAc)₂ (5 mol %), a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol %), and NaOtBu (1.5 equiv). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, followed by the azetine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and the allyl phosphate (1.2 equiv). The reaction mixture is stirred at room temperature for the specified time (typically 12-24 h) until complete consumption of the starting material is observed by TLC or GC-MS analysis. The reaction is then quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted azetidine.

Signaling Pathway/Experimental Workflow

Caption: Experimental workflow for the copper-catalyzed boryl allylation of azetines.

Copper-Catalyzed [3+1] Cycloaddition of Imido-Sulfur Ylides

This method provides access to tetrasubstituted 2-azetines, which can be subsequently reduced to the corresponding azetidines. The reaction proceeds via a copper-catalyzed [3+1] cycloaddition between an imido-sulfur ylide and an enoldiazoacetate, with stereocontrol achieved through the use of a chiral sabox ligand.[3]

Data Presentation

| Entry | Enoldiazoacetate (R¹) | Imido-Sulfur Ylide (Ar) | Yield (%)[3] | ee (%)[3] |

| 1 | Et | Ph | 85 | 92 |

| 2 | Me | Ph | 82 | 90 |

| 3 | i-Pr | Ph | 78 | 91 |

| 4 | Et | 4-Cl-Ph | 88 | 93 |

| 5 | Et | 4-MeO-Ph | 80 | 90 |

| 6 | Et | 2-Naphthyl | 75 | 88 |

Experimental Protocol

General Procedure for the Copper-Catalyzed [3+1] Cycloaddition: [3]

In a glovebox, Cu(OTf)₂ (5 mol %) and a chiral sabox ligand (6 mol %) are dissolved in anhydrous and degassed dichloromethane in a Schlenk tube. The solution is stirred at room temperature for 1 hour. The imido-sulfur ylide (1.2 equiv) is then added, and the mixture is cooled to the specified temperature (e.g., -20 °C). A solution of the enoldiazoacetate (1.0 equiv) in dichloromethane is added dropwise over a period of 1 hour. The reaction is stirred at this temperature until the diazo compound is consumed, as monitored by TLC. The reaction mixture is then allowed to warm to room temperature and is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 2-azetine. The subsequent reduction to the azetidine can be achieved using standard conditions (e.g., H₂, Pd/C).

Signaling Pathway/Experimental Workflow

Caption: Experimental workflow for the synthesis of chiral azetidines via [3+1] cycloaddition.

Diastereoselective Synthesis using tert-Butanesulfinamide as a Chiral Auxiliary

The use of Ellman's chiral tert-butanesulfinamide auxiliary is a robust and widely employed strategy for the asymmetric synthesis of amines, including chiral 2-substituted azetidines. The sulfinamide is first condensed with a suitable aldehyde to form a chiral N-sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent intramolecular cyclization affords the enantioenriched azetidine.[4][5][6]

Data Presentation

| Entry | Aldehyde | Nucleophile (R) | Yield (%)[4][5][6] | dr[4][5][6] |

| 1 | 3-chloropropanal | PhMgBr | 75 | 95:5 |

| 2 | 3-chloropropanal | VinylMgBr | 72 | 94:6 |

| 3 | 3-chloropropanal | MeMgBr | 68 | >98:2 |

| 4 | 3-bromopropanal | Et₂Zn | 80 | 96:4 |

| 5 | 3-chloropropanal | AllylMgBr | 70 | 92:8 |

| 6 | 3-iodopropanal | BuLi | 65 | 93:7 |

Experimental Protocol

General Procedure for Azetidine Synthesis using tert-Butanesulfinamide: [4][5][6]

Step 1: Imine Formation. To a solution of the aldehyde (e.g., 3-chloropropanal, 1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv) and a dehydrating agent (e.g., anhydrous CuSO₄ or MgSO₄, 2.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solid is filtered off, and the solvent is removed under reduced pressure to afford the crude N-sulfinyl imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Addition and Cyclization. The crude N-sulfinyl imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The organometallic nucleophile (e.g., a Grignard reagent, 1.5 equiv) is added dropwise, and the reaction is stirred at low temperature for several hours. The reaction is then allowed to warm to room temperature, which often promotes the intramolecular cyclization to the azetidine. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Signaling Pathway/Experimental Workflow

Caption: Workflow for the synthesis of chiral azetidines using a tert-butanesulfinamide auxiliary.

Diastereoselective α-Alkylation of N-Borane Azetidine-2-Carboxylates

This method allows for the stereoselective introduction of a substituent at the C2-position of a pre-existing azetidine ring. The nitrogen atom is protected and activated as a borane complex, which directs the deprotonation and subsequent alkylation to occur with high diastereoselectivity.[7][8]

Data Presentation

| Entry | Electrophile | Yield (%)[7][8] | dr[7][8] |

| 1 | MeI | 85 | 95:5 |

| 2 | EtI | 82 | 96:4 |

| 3 | BnBr | 90 | >98:2 |

| 4 | Allyl-Br | 88 | 97:3 |

| 5 | n-BuI | 78 | 94:6 |

| 6 | Propargyl-Br | 75 | 93:7 |

Experimental Protocol

General Procedure for Diastereoselective α-Alkylation: [7][8]

To a solution of the N-borane azetidine-2-carboxylate (1.0 equiv) in anhydrous THF at -78 °C is added a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equiv). The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the 2,2-disubstituted azetidine.

Signaling Pathway/Experimental Workflow

Caption: Workflow for the diastereoselective α-alkylation of N-borane azetidine-2-carboxylates.

Diastereoselective Intramolecular Cyclization of 3-Halo-1-propanamines

This strategy relies on the intramolecular nucleophilic substitution of a suitably substituted 3-halo-1-propanamine precursor to form the azetidine ring. High levels of diastereoselectivity can be achieved by careful choice of the substrate and reaction conditions, often leading to the formation of 2-arylazetidines.[9]

Data Presentation

| Entry | Aryl Group (Ar) | Halide (X) | Yield (%)[9] | dr (trans:cis)[9] |

| 1 | Ph | Cl | 85 | >98:2 |

| 2 | 4-MeO-Ph | Cl | 88 | >98:2 |

| 3 | 4-F-Ph | Br | 90 | >98:2 |

| 4 | 2-Naphthyl | Cl | 82 | >98:2 |

| 5 | 3-Thienyl | I | 78 | >98:2 |

| 6 | 4-CF₃-Ph | Cl | 75 | >98:2 |

Experimental Protocol

General Procedure for Intramolecular Cyclization: [9]

A solution of the N-substituted-3-halo-3-phenylpropan-1-amine (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong base, typically a metal amide such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium hydride (KH) (1.1 equiv), is added portion-wise. The reaction mixture is stirred at low temperature for a specified period (e.g., 2-4 hours) and then allowed to warm slowly to room temperature. The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-arylazetidine.

Signaling Pathway/Experimental Workflow

Caption: Workflow for the diastereoselective intramolecular cyclization to form 2-arylazetidines.

Conclusion

The stereoselective synthesis of chiral 2-substituted azetidines is a dynamic and evolving field of research. The methodologies presented in this guide represent some of the most powerful and versatile tools available to synthetic chemists. By providing a combination of quantitative data, detailed experimental protocols, and mechanistic insights, this guide aims to empower researchers in the fields of drug discovery and development to confidently incorporate these valuable building blocks into their synthetic strategies. The continued development of novel and efficient methods for the synthesis of chiral azetidines will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper(I)-catalyzed [3+1] cycloaddition of alkenyldiazoacetates and iminoiodinanes: easy access to substituted 2-azetines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data and Analysis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of experimental spectroscopic data in public-access databases and literature, this document focuses on predicted mass spectrometry data and outlines standard experimental protocols for the acquisition of NMR and IR spectra for azetidine derivatives.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₈N₂O₂[1]

-

Molecular Weight: 186.25 g/mol [2]

-

CAS Number: 939760-37-9

Spectroscopic Data

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the parent molecule. This information is crucial for confirming the molecular weight and elemental composition during analysis by techniques such as Electrospray Ionization (ESI) Mass Spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.14411 |

| [M+Na]⁺ | 209.12605 |

| [M+K]⁺ | 225.09999 |

| [M+NH₄]⁺ | 204.17065 |

| [M-H]⁻ | 185.12955 |

| [M+HCOO]⁻ | 231.13503 |

| [M+CH₃COO]⁻ | 245.15068 |

| Table 1: Predicted Collision Cross Section data for this compound. Data sourced from computational predictions.[1] |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR, IR, and MS data, applicable to azetidine-containing compounds. These protocols are based on established practices for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the analyte.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a glass wool plug or a syringe filter directly into a clean 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument Setup: The NMR spectrometer is tuned and locked using the deuterium signal from the solvent. The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include:

-

Pulse Program: A standard single-pulse sequence.

-

Spectral Width: Typically ~16 ppm, centered around 6 ppm.

-

Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

-

Instrument Setup: The same sample prepared for ¹H NMR can be used.

-

Acquisition: A standard proton-decoupled ¹³C experiment is typically run.

-

Pulse Program: A pulse sequence with proton decoupling and Nuclear Overhauser Effect (NOE) enhancement.

-

Spectral Width: A wider spectral width of ~240 ppm is used.

-

Number of Scans: A larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: The data is processed similarly to the ¹H NMR spectrum, with the application of an exponential multiplication function to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation and Analysis

-

Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal. This is a common and convenient method that requires minimal sample preparation.

-

Thin Film: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Characteristic absorption bands would be expected for the N-H (amine), C-H (alkane), C=O (carbamate), and C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound.

Sample Preparation and Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is directly infused into the ion source of the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, which can be analyzed in either positive or negative ion mode.

-

Data Acquisition: The mass analyzer is scanned over a relevant m/z range to detect the molecular ion and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a novel chemical entity.

This diagram outlines the logical progression from compound synthesis and purification to analysis by various spectroscopic techniques, culminating in the integration of all data for final structure confirmation.

References

Navigating the Azetidine Scaffold: A Technical Guide to tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the commercial availability, properties, and synthetic methodologies related to tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry.

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, making it a valuable component for probing molecular interactions and enhancing pharmacokinetic properties. This guide focuses on this compound, a bifunctional building block featuring a Boc-protected ring nitrogen and a primary aminomethyl group at the 2-position.

Initial investigations into the commercial landscape reveal that the 2-substituted isomer, while available, is significantly less common than its regioisomer, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate. This guide will address both isomers, providing clear differentiation to aid researchers in sourcing and application.

Commercial Availability and Suppliers

The requested compound, This compound , is available commercially, primarily in its chiral form or as a hydrochloride salt. The racemic base is less frequently listed. Researchers should note the specific form offered by suppliers to ensure it meets their synthetic needs.

In contrast, the 3-(aminomethyl) isomer is widely available from numerous chemical suppliers, indicating its more established role as a building block in discovery chemistry.

Key Isomers and Their Availability:

-

Requested Compound: this compound

-

Common Regioisomer: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both the 2-substituted and 3-substituted isomers, compiled from various supplier data sheets.

Table 1: Properties of this compound and Related Forms

| Property | (S)-tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate | 2-(N-Boc-aminomethyl)azetidine hydrochloride |

| CAS Number | 1007873-90-6[1] | 99724-21-7[2] |

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 186.25 g/mol | 222.71 g/mol |

| Purity | ≥97%[1] | Not specified |

| Appearance | Oil[1] | Not specified |

| Storage Conditions | Refrigerator (2-8 °C)[1] | Not specified |

| Primary Supplier(s) | Sigma-Aldrich (Synthonix)[1] | J&K Scientific[2] |

Table 2: Properties of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

| Property | Value |

| CAS Number | 325775-44-8[3][4] |

| Molecular Formula | C₉H₁₈N₂O₂[3][4] |

| Molecular Weight | 186.25 g/mol [3][4] |

| Purity | ≥98% (GC)[3][5] |

| Appearance | Colorless to light yellow clear liquid[5] |

| Boiling Point | 260.6 ± 13.0 °C (Predicted) |

| Density | 1.0234 g/mL at 25 °C |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, protect from light[3][5] |

| Primary Supplier(s) | ChemScene, TCI Chemicals, Sigma-Aldrich, BLD Pharm[3][4][5][6] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-azetidinone (Precursor for 3-substituted isomer)

This protocol outlines the synthesis of a key intermediate used for producing 3-substituted azetidines.

Reaction: N-Boc protection of 3,3-dimethoxy-azetidine followed by acidic hydrolysis.

Materials:

-

3,3-dimethoxy-azetidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate

-

Hexane

-

An appropriate acid (e.g., citric acid, HCl)[7]

Procedure:

-

Dissolve 3,3-dimethoxy-azetidine in dichloromethane and add triethylamine.

-

Cool the mixture and add di-tert-butyl dicarbonate dropwise, maintaining the temperature between 10-40°C.

-

Stir the reaction for 3-4 hours at the same temperature.

-

Quench the reaction by adding water. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield tert-butyl 3,3-dimethoxyazetidine-1-carboxylate.[7]

-

Hydrolyze the ketal by stirring with an aqueous acid (e.g., 10% citric acid) in a suitable solvent like ethyl acetate for 3-4 hours.[7]

-

Work up the reaction by separating the layers, washing, drying, and concentrating the organic phase.

-

Recrystallize the crude product from a solvent such as hexane to yield pure 1-tert-butoxycarbonyl-3-azetidinone.[7]

Protocol 2: Horner-Wadsworth-Emmons reaction for 3-substituted Azetidine Precursor

This procedure creates a C=C double bond on the 3-position, which can be further functionalized.

Reaction: Reaction of N-Boc-3-azetidinone with a phosphonate ylide.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)[8]

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide solution in THF

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate in THF under an inert atmosphere (e.g., H₂), slowly add potassium tert-butoxide solution at -5°C.[8]

-

Stir the mixture at -5°C for 3 hours to form the ylide.[8]

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF and continue stirring for another 2 hours at -5°C.[8]

-

Allow the reaction mixture to warm to room temperature and react for an additional 16 hours.[8]

-

Quench and perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the resulting product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, via chromatography. This intermediate's nitrile can be reduced to the desired aminomethyl group.

Logical Workflow and Signaling Pathways

The procurement and utilization of specialized chemical building blocks like this compound require a structured workflow to ensure quality and successful experimental outcomes.

Caption: Procurement and Quality Control Workflow for a Chemical Building Block.

This guide provides a foundational understanding of this compound and its more common isomer. For drug development professionals, the careful selection of such building blocks is a critical step in the design of novel therapeutics, and a thorough understanding of their properties and synthesis is paramount to project success.

References

- 1. (S)-2-Aminomethyl-1-Boc-azetidine | 1007873-90-6 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Azetidine Ring Strain in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine ring, a four-membered saturated heterocycle, has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, imparts a unique combination of conformational rigidity and metabolic stability.[1] This distinct stereoelectronic profile offers a powerful tool for molecular design, enabling chemists to finely tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of the strategic use of the azetidine motif in drug discovery, highlighting its impact on molecular properties, outlining key experimental protocols for its evaluation, and visualizing its role in relevant biological pathways.

The Physicochemical Impact of the Azetidine Ring

The introduction of an azetidine ring into a molecule can profoundly influence its drug-like properties. The strained nature of the four-membered ring leads to a puckered conformation, which can enhance binding affinity by pre-organizing substituents into a bioactive conformation, thus minimizing the entropic penalty upon binding to a biological target.[1][2]

Metabolic Stability

One of the most significant advantages of incorporating an azetidine moiety is the enhancement of metabolic stability.[3] The compact and rigid structure of the azetidine ring confers resistance to common metabolic pathways, particularly N-dealkylation, which is a frequent route of degradation for larger, more flexible amines like piperidines.[3] This can lead to a longer half-life and increased drug exposure in vivo.

Solubility and Lipophilicity

Azetidines can also favorably modulate a compound's solubility and lipophilicity. Compared to larger heterocyclic analogs, the introduction of an azetidine ring can often lead to a reduction in lipophilicity (LogP), a critical parameter for oral bioavailability and CNS penetration.[4] The nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor, potentially improving aqueous solubility.

Comparative Physicochemical Properties

The choice between an azetidine and other saturated heterocycles like pyrrolidine and piperidine is a critical decision in molecular design. The following table summarizes key physicochemical properties for these rings, providing a basis for rational selection.

| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations |

| Ring Strain (kcal/mol) | ~25.4[5] | ~5.4[5] | Low | Higher strain in azetidine influences reactivity and conformation. |

| pKa | ~11.29[6] | ~11.27 | ~11.22[6] | Basicity is comparable, but the steric environment differs. |

| Typical LogP Contribution | Lower | Moderate | Higher | Azetidine generally imparts lower lipophilicity. |

| Metabolic Stability | High (resistant to N-dealkylation)[3] | Moderate | Lower (susceptible to N-dealkylation and ring oxidation)[3] | Azetidine offers a significant advantage in blocking common metabolic pathways. |

Azetidine as a Bioisostere

The concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with similar biological activity, is a cornerstone of medicinal chemistry. Azetidines serve as effective bioisosteres for a variety of common functionalities.

-

Replacement for Larger Saturated Heterocycles: Azetidines can replace larger rings like piperidine or pyrrolidine to alter molecular shape, reduce lipophilicity, and improve metabolic stability while maintaining or improving target engagement.[4]

-

Constrained Analogs of Amines and Amides: The rigid framework of the azetidine ring can be used to lock the conformation of a flexible acyclic amine or amide, which can lead to increased potency and selectivity.[1]

Case Studies: Azetidine-Containing Therapeutics

The successful application of azetidine in drug design is evident in several marketed drugs and clinical candidates.

| Drug Name | Therapeutic Area | Molecular Target(s) | Potency (IC₅₀) |

| Cobimetinib | Oncology | MEK1 | 4.2 nM[1] |

| Tofacitinib | Inflammation/Autoimmune | JAK1, JAK2, JAK3 | 112 nM, 20 nM, 1 nM[1] |

| Azelnidipine | Cardiovascular | L-type & T-type Ca²⁺ Channels | Potent Blocker[1] |

Experimental Protocols

The evaluation of azetidine-containing compounds relies on a suite of standardized in vitro assays. Detailed methodologies for three key experiments are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2]

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Test compound stock solution (e.g., in DMSO)

-

Control compounds (e.g., a high clearance and a low clearance compound)

-

Acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound and control compounds in phosphate buffer.

-

Prepare the incubation mixture by combining liver microsomes, MgCl₂, and phosphate buffer in a 96-well plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[7]

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.[5]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compound stock solution

-

Control compounds (e.g., a high permeability and a low permeability compound)

-

Lucifer yellow or another marker for monolayer integrity

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a confluent monolayer.

-

Prior to the experiment, wash the cell monolayers with pre-warmed transport buffer.

-

To measure apical to basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

To measure basolateral to apical (B-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber. This helps to identify the involvement of efflux transporters.

-

At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.

-

At the end of the experiment, measure the concentration of the test compound in all samples by LC-MS/MS.

-

Assess the integrity of the cell monolayer by measuring the transport of a low permeability marker like Lucifer yellow.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

IC₅₀ Determination for Enzyme Inhibitors

This experiment determines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1]

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test inhibitor stock solution

-

Microplate reader (e.g., for absorbance, fluorescence, or luminescence detection)

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a microplate, add the enzyme and the various concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor at the inflection point of the curve.[1]

Visualizing the Role of Azetidine-Containing Drugs in Signaling Pathways

To understand the mechanism of action of azetidine-containing drugs, it is crucial to visualize the signaling pathways they modulate.

Drug Discovery Workflow

The development of azetidine-containing drugs follows a structured workflow common in medicinal chemistry.

A generalized workflow for drug discovery and development.

RAS/RAF/MEK/ERK Pathway (Target of Cobimetinib)

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.

Inhibition of the RAS/RAF/MEK/ERK pathway by Cobimetinib.

JAK-STAT Pathway (Target of Tofacitinib)

Tofacitinib is an inhibitor of Janus kinases (JAKs), which play a critical role in the signaling of numerous cytokines involved in inflammatory and autoimmune diseases.[1]

References

- 1. courses.edx.org [courses.edx.org]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

The Ascendance of Azetidines: A Technical Guide to Four-Membered Ring Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a privileged structural motif.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that can favorably impact the potency, selectivity, and pharmacokinetic profile of drug candidates.[2] This in-depth technical guide provides a comprehensive overview of azetidine-containing building blocks, covering their synthesis, physicochemical properties, and strategic applications in drug discovery.

Physicochemical Properties: A Comparative Analysis

The compact and strained nature of the azetidine ring imparts distinct physicochemical properties compared to its more common five- and six-membered counterparts, pyrrolidine and piperidine. These differences can be strategically exploited to fine-tune the drug-like characteristics of a molecule.

Table 1: Comparative Physicochemical Properties of Azetidine, Pyrrolidine, and Piperidine

| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations in Drug Design |

| pKa | ~11.29[3] | ~11.27 | ~11.22[3] | The slightly higher basicity of azetidine can influence its binding interactions and solubility at physiological pH. |

| Calculated logP | -0.1[2] | 0.46 | 0.84 | Azetidine's lower lipophilicity can contribute to improved aqueous solubility and a more favorable ADME profile.[1] |

| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 | The smaller size of the azetidine scaffold is advantageous in fragment-based drug design and for maintaining a low molecular weight. |

| Ring Conformation | Planar/Slightly Puckered | Envelope/Twist | Chair | The rigid and more planar nature of azetidine can reduce the entropic penalty upon binding to a target, potentially increasing affinity. |

The Azetidine Moiety as a Bioisostere

Azetidines serve as versatile bioisosteres for a range of functional groups, offering a powerful tool for lead optimization.[1] Their unique structural and electronic features allow them to mimic other functionalities while modulating key molecular properties.

-

Replacement for Gem-Dimethyl Groups: The 3,3-disubstituted azetidine motif can act as a bioisostere for a gem-dimethyl group, imparting a similar steric footprint while introducing a nitrogen atom for potential hydrogen bonding or as a vector for further functionalization.

-

Tertiary Amine Surrogates: Azetidines can replace larger, more flexible tertiary amines like those found in piperidine or pyrrolidine rings. This substitution often leads to improved metabolic stability by blocking common sites of N-dealkylation.

-

Carbonyl Group Bioisosteres: In certain contexts, the azetidine ring can mimic the spatial orientation of a carbonyl group, providing a non-classical bioisosteric replacement.

The strategic incorporation of an azetidine ring can significantly enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Impact of Azetidine Incorporation on ADME Properties

| ADME Parameter | Impact of Azetidine | Rationale |

| Metabolic Stability | Generally Increased | The strained ring is less susceptible to metabolism by cytochrome P450 enzymes, particularly N-dealkylation.[4] |

| Aqueous Solubility | Often Improved | The lower lipophilicity and the presence of a hydrogen bond acceptor contribute to enhanced solubility.[1] |

| Permeability | Variable | Can be modulated by the substituents on the azetidine ring. The inherent polarity may reduce passive diffusion, but this can be balanced by other molecular features. |

| Lipophilicity (logP/logD) | Typically Reduced | The introduction of a polar nitrogen atom in a small ring generally lowers the lipophilicity of the molecule.[1] |

Case Studies: Azetidine-Containing Drugs

The therapeutic potential of azetidine-containing building blocks is exemplified by several marketed drugs and clinical candidates.

Table 3: Pharmacokinetic Parameters of Marketed Azetidine-Containing Drugs

| Drug | Therapeutic Area | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Metabolism |

| Azelnidipine [2][5] | Antihypertensive | 1.66–23.06 | 2.6–4.0 | 16.0–28.0 | Not explicitly stated, but undergoes significant first-pass metabolism | Primarily hepatic via CYP3A4[2] |

| Cobimetinib [6][7] | Oncology | Dose-dependent | ~1-3 | ~46 | 46 | Extensively metabolized in the liver[6] |

Table 4: Pharmacokinetic Parameters of an Azetidine-Containing Clinical Candidate

| Drug Candidate | Therapeutic Area | Cmax | Tmax | t1/2 | Oral Bioavailability (%) | Metabolism |

| Ziritaxestat [8][9] | Idiopathic Pulmonary Fibrosis | Not specified | Median (range) | Not specified | 54 | Primarily excreted in feces (77%)[8][9] |

Key Synthetic Methodologies

The construction of the azetidine ring has historically been challenging due to its inherent ring strain. However, several robust synthetic methods have been developed to access a wide array of functionalized azetidine building blocks.

Intramolecular Cyclization of γ-Haloamines or Activated γ-Amino Alcohols

This is a classical and widely employed strategy for azetidine synthesis. The reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group at the γ-position.

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Azetidine via Intramolecular Cyclization [10]

-

Activation of the Hydroxyl Group (Mesylation):

-

Dissolve the starting γ-amino alcohol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et₃N, 1.5 equivalents) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

-

-

Cyclization:

-

Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

At 0 °C, add a base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.

-

Allow the reaction mixture to warm to room temperature or heat as necessary, monitoring by TLC.

-

Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine derivative.

-

Palladium-Catalyzed Intramolecular C-H Amination

This modern approach enables the formation of the azetidine ring through the activation of a C(sp³)-H bond at the γ-position of an amine substrate, often facilitated by a directing group.

Caption: Workflow for Pd-catalyzed intramolecular C-H amination.

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular C(sp³)-H Amination [11][12]

-

To a reaction vial, add the N-protected amine substrate (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), an oxidant (e.g., phenyliodine diacetate, PhI(OAc)₂, 1.2-2.5 equivalents), and a base (e.g., lithium carbonate, Li₂CO₃, 2.0 equivalents).

-

Add a suitable solvent, such as toluene or 1,2-dichloroethane (DCE).

-

Seal the vial and heat the reaction mixture at a temperature ranging from 60 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine ring. Recent advances have enabled this reaction to proceed under visible light irradiation using a photocatalyst.

Caption: Logical relationship in a visible-light-mediated aza Paternò–Büchi reaction.

Experimental Protocol: Visible Light-Mediated Intramolecular Aza Paternò–Büchi Reaction

-

In a reaction tube, dissolve the substrate containing both the imine (or oxime) and alkene moieties (1.0 equivalent) and a visible-light photocatalyst (e.g., an iridium complex, 0.5-2.5 mol%) in a suitable solvent (e.g., tetrahydrofuran or acetonitrile).

-

Seal the tube with a rubber septum and degas the solution by sparging with an inert gas (e.g., argon) for 10-15 minutes.

-

Place the reaction vessel in front of a visible light source (e.g., a 40W blue LED lamp).

-

Irradiate the mixture at room temperature, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

-

Purify the product by flash column chromatography on silica gel to obtain the pure azetidine derivative.

Conclusion

Azetidine-containing building blocks represent a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Their unique physicochemical properties, ability to serve as versatile bioisosteres, and demonstrated success in clinical candidates underscore their importance in modern drug discovery. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the utility of this remarkable four-membered heterocycle in the design and synthesis of the next generation of therapeutic agents. By understanding the fundamental principles outlined in this guide, researchers can strategically leverage the azetidine scaffold to address key challenges in drug design and optimization, ultimately contributing to the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions [ideas.repec.org]

- 8. benchchem.com [benchchem.com]

- 9. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. communities.springernature.com [communities.springernature.com]

The Azetidine Motif in Natural Products: A Technical Guide for Researchers

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a fascinating and increasingly important structural motif in the realm of natural products and medicinal chemistry. Characterized by its high ring-strain energy, molecular rigidity, and satisfactory stability, the azetidine core presents both synthetic challenges and unique opportunities for biological activity.[1][2] This technical guide provides an in-depth overview of natural products containing the azetidine motif, their biosynthesis, pharmacological activities, and the experimental methodologies employed in their study, tailored for researchers, scientists, and drug development professionals.

Naturally Occurring Azetidine-Containing Compounds

The azetidine moiety is found in a variety of natural products from diverse sources, including plants, bacteria, and marine organisms. These compounds exhibit a wide range of biological activities. A summary of prominent examples is presented below.

| Natural Product | Natural Source | Key Biological Activities |

| Azetidine-2-carboxylic acid (AZE) | Plants (e.g., lily-of-the-valley), Bacteria | Toxic proline mimic, antibacterial, anti-inflammatory.[2][3] |

| Mugineic Acids | Graminaceous plants (e.g., barley, wheat) | Iron-chelating agents (phytosiderophores).[3] |

| Penaresidins | Marine sponge (Penares sp.) | Cytotoxic, antifungal.[3] |

| Azetidomonamides | Bacterium (Pseudomonas aeruginosa) | Part of quorum-sensing regulated pathways.[2][4] |

| Vioprolides & Bonnevillamides | Cyanobacteria | Antibacterial, anti-inflammatory.[2] |

Biosynthesis of the Azetidine Ring

The biosynthetic pathways for many complex azetidine-containing natural products remain largely unelucidated.[1] However, the formation of the fundamental building block, azetidine-2-carboxylic acid (AZE), is well-characterized. The biosynthesis of AZE involves a remarkable enzymatic transformation of S-adenosyl-L-methionine (SAM).

The key step is an intramolecular nucleophilic cyclization of SAM, catalyzed by AZE synthases.[5][6] In this reaction, the amino group of the methionine moiety attacks the γ-carbon, leading to the formation of the strained four-membered ring and the concomitant cleavage of the bond to the methylthioadenosine group.

Caption: Biosynthetic pathway of Azetidine-2-carboxylic acid (AZE) from S-adenosyl-L-methionine (SAM).

Pharmacological Activities

Compounds featuring the azetidine motif display a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[7] The rigid nature of the four-membered ring can impart favorable conformational constraints on a molecule, enhancing its binding to biological targets. Activities documented in the literature include anticancer, antibacterial, antimicrobial, anti-inflammatory, and antiviral effects.[7][8]

| Compound Class/Example | Activity | Target/Mechanism (if known) | IC50 / Potency |

| Azetidine-based Quinolones | Antibacterial (MRSA) | DNA gyrase/topoisomerase IV | Superior to some fluoroquinolones.[9] |

| Azetidine-ureas (VER-24052) | Analgesic | Fatty acid amide hydrolase (FAAH) inhibitor | IC50 = 78 nM (rat FAAH).[10] |

| Azetidine Carbamates | Anti-inflammatory | Covalent inhibitor of monoacylglycerol lipase (MAGL) | Potent inhibition.[10] |

| Penaresidins | Anticancer | Cytotoxicity | - |

Experimental Protocols

The study of natural products containing the azetidine motif involves a multidisciplinary approach, from isolation and structure elucidation to biological evaluation.

Isolation and Purification Workflow

The initial step in studying a new natural product is its isolation from the source organism. A generalized workflow is depicted below.

Caption: Generalized workflow for the isolation and purification of a natural product.

Methodology for Key Experiments:

-

Extraction:

-

The biomass (e.g., dried and powdered plant material, bacterial cell pellet) is subjected to solvent extraction, often sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

The resulting crude extracts are concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The biologically active crude extract is fractionated using column chromatography (e.g., silica gel, Sephadex LH-20).

-

Fractions are collected and tested for biological activity to identify the active fractions.

-

Further purification of the active fraction is achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., water/acetonitrile).

-

-

Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to determine the connectivity of atoms and the stereochemistry of the molecule, confirming the presence and substitution pattern of the azetidine ring.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing the anticancer potential of a newly isolated compound.

-

Cell Culture: Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The isolated compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Natural products containing the azetidine motif represent a structurally unique and biologically significant class of compounds. Their rigid framework and diverse functionalities make them valuable leads in drug discovery. While the biosynthesis of the parent azetidine-2-carboxylic acid is understood, the pathways to more complex derivatives are a fertile ground for future research.[1] Continued exploration of natural sources, coupled with advances in synthetic chemistry and biosynthetic engineering, will undoubtedly uncover new azetidine-containing molecules with potent and selective pharmacological activities, paving the way for the development of novel therapeutics.

References

- 1. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

Experimental protocol for Boc protection of 2-(aminomethyl)azetidine

Application Note: Boc Protection of 2-(Aminomethyl)azetidine

Introduction

2-(Aminomethyl)azetidine is a valuable building block in medicinal chemistry and drug development due to its constrained cyclic structure. The protection of the primary amine group is a crucial step in multi-step syntheses to ensure selective reactions at other positions of the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under moderately acidic conditions.[1][2] This document provides a detailed experimental protocol for the Boc protection of the primary amine in 2-(aminomethyl)azetidine to yield tert-butyl (azetidin-2-ylmethyl)carbamate.

Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine of 2-(aminomethyl)azetidine on di-tert-butyl dicarbonate (Boc anhydride), typically in the presence of a base. The base neutralizes the acidic byproduct, driving the reaction to completion.

-

Reactants: 2-(aminomethyl)azetidine, Di-tert-butyl dicarbonate (Boc₂O)

-

Product: tert-Butyl (azetidin-2-ylmethyl)carbamate

-

Byproducts: tert-Butanol, Carbon dioxide

Experimental Protocol

This protocol outlines the synthesis of tert-butyl (azetidin-2-ylmethyl)carbamate.

Materials and Equipment

-

2-(aminomethyl)azetidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)azetidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial solvent).

-

Washing: Combine the organic layers and wash successively with water and brine.[3][4]

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.[4]

Data Presentation

The following table summarizes the quantitative data for the experimental protocol.

| Parameter | Value | Notes |

| Reactants | ||

| 2-(aminomethyl)azetidine | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate | 1.1 eq | Protecting agent[4] |

| Triethylamine | 1.2 eq | Base |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 16 hours | Monitored by TLC[3] |

| Work-up & Purification | ||

| Extraction Solvent | Dichloromethane (DCM) | |

| Washing Solutions | Sat. aq. NaHCO₃, Water, Brine | |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | |

| Product | ||

| tert-Butyl (azetidin-2-ylmethyl)carbamate | ||

| Typical Yield | 85-95% | Based on similar high-yielding Boc protection reactions.[3] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Boc protection of 2-(aminomethyl)azetidine.

Caption: Workflow for Boc protection of 2-(aminomethyl)azetidine.

References

Application Notes & Protocols: Incorporation of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine-containing amino acids are proline analogs that introduce conformational constraints into peptide backbones, making them valuable tools in peptidomimetic design and drug discovery.[1][2] The incorporation of these strained heterocyclic systems can significantly influence peptide secondary structure, receptor binding affinity, and proteolytic stability.[3][4] This document provides detailed protocols for the incorporation of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate , a unique diamine building block, into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

This building block is particularly suited for the Fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) orthogonal protection strategy. The primary amine of the 2-(aminomethyl) group serves as the nucleophile for coupling onto the growing peptide chain, while the azetidine ring nitrogen is protected by an acid-labile tert-Butoxycarbonyl (Boc) group. This Boc group is stable during the piperidine-mediated Fmoc deprotection steps but is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage and global deprotection.[5]

Properties of the Building Block

-

Chemical Name: this compound

-

Molecular Formula: C₉H₁₈N₂O₂

-

Molecular Weight: 186.25 g/mol

-

Structure:

-

Azetidine ring with a Boc-protected nitrogen at position 1.

-

A primary aminomethyl (-CH₂-NH₂) group at position 2.

-

-

Application: Introduces a constrained, non-natural amino acid mimic into a peptide chain via Fmoc-SPPS.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.[5][7][8] The procedure outlines the coupling of this compound to a resin-bound peptide chain.

Materials and Reagents

-

Fmoc-protected amino acid pre-loaded resin (e.g., Wang, Rink Amide)

-

This compound

-

Coupling Reagents: HATU, HBTU, or HCTU; DIC/Oxyma Pure

-

Base: Diisopropylethylamine (DIEA)

-

Fmoc Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

-